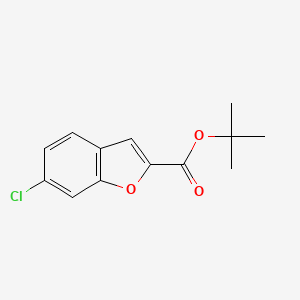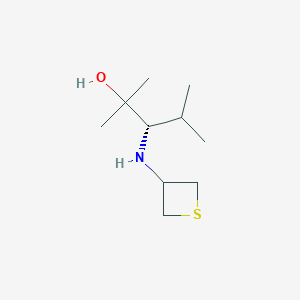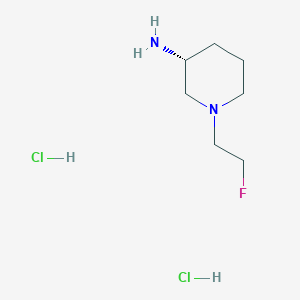
trans-1-Benzyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C20H20ClNO4 and a molecular weight of 373.83 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group, a methyl group, and a 4-chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a pyrrolidine derivative, which is reacted with benzyl chloride, methyl iodide, and 4-chlorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
化学反应分析
Types of Reactions: trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Methoxy or tert-butyl substituted derivatives.
科学研究应用
Chemistry: In chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other high-value products .
作用机制
The mechanism of action of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
trans-1-Benzyl 3-methyl 4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorine atom instead of chlorine.
trans-1-Benzyl 3-methyl 4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
trans-1-Benzyl 3-methyl 4-(4-iodophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group can influence the compound’s reactivity, binding affinity, and overall stability compared to its analogs .
属性
分子式 |
C20H20ClNO4 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC 名称 |
1-O-benzyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |
InChI 键 |
PZTQACCVRCVYJI-MSOLQXFVSA-N |
手性 SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



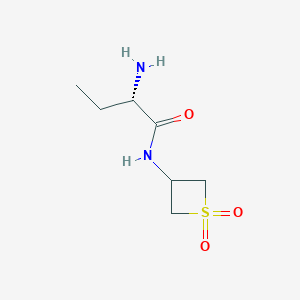
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

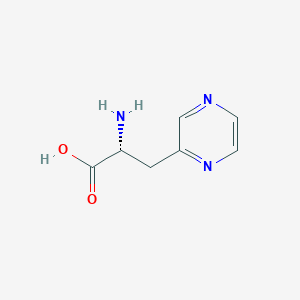


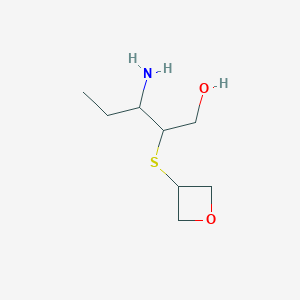
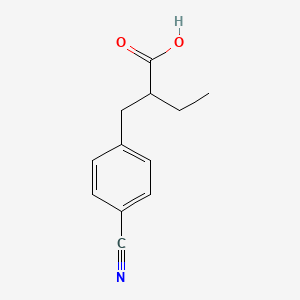
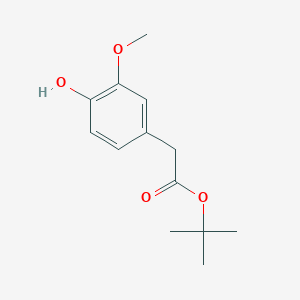
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
